2-Amino-6-(benzylamino)-3-nitropyridine
Overview
Description
2-Amino-6-(benzylamino)-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with amino, benzylamino, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(benzylamino)-3-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of 2-amino-6-(benzylamino)pyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(benzylamino)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Amino-6-(benzylamino)-3-aminopyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
2-Amino-6-(benzylamino)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(benzylamino)-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence the compound’s reactivity and binding affinity, while the amino groups can form hydrogen bonds or participate in other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(methylamino)-3-nitropyridine: Similar structure but with a methyl group instead of a benzyl group.
2-Amino-6-(ethylamino)-3-nitropyridine: Similar structure but with an ethyl group instead of a benzyl group.
2-Amino-6-(phenylamino)-3-nitropyridine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-Amino-6-(benzylamino)-3-nitropyridine is unique due to the presence of the benzylamino group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.
Properties
IUPAC Name |
6-N-benzyl-3-nitropyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-12-10(16(17)18)6-7-11(15-12)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGAMBSCSBOXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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